6-Hydroxy-5-benzofurancarboxaldehyde
CAS No.: 20073-22-7
Cat. No.: VC17278425
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20073-22-7 |
|---|---|
| Molecular Formula | C9H6O3 |
| Molecular Weight | 162.14 g/mol |
| IUPAC Name | 6-hydroxy-1-benzofuran-5-carbaldehyde |
| Standard InChI | InChI=1S/C9H6O3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-5,11H |
| Standard InChI Key | GFDYEDIKYWNXGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC2=CC(=C(C=C21)C=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s benzofuran skeleton consists of a benzene ring fused to a furan oxygen heterocycle. The hydroxyl group at position 6 and the aldehyde at position 5 introduce polarity and reactivity, enabling participation in hydrogen bonding, nucleophilic additions, and condensation reactions. X-ray crystallography and NMR studies confirm the planar geometry of the benzofuran system, with substituents adopting positions that minimize steric hindrance .
Physicochemical Characteristics
While experimental data on physical properties like melting point and solubility remain limited, computational models predict a melting range of 180–190°C and moderate solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO). The aldehyde group’s electrophilic nature makes the compound susceptible to oxidation, necessitating storage under inert conditions.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₆O₃ |
| Molecular Weight | 162.14 g/mol |
| CAS Number | 20073-22-7 |
| Functional Groups | Hydroxyl (-OH), Aldehyde (-CHO) |
| Predicted Solubility | Ethanol, DMSO, Acetic Acid |
Synthesis and Manufacturing
Conventional Synthetic Routes
The most documented synthesis begins with 2-hydroxy-4-methoxybenzaldehyde, which undergoes cyclization with chloroacetic acid to form 6-methoxybenzofuran. Demethylation using sodium 1-dodecanethiolate yields the target compound. Alternative approaches include one-pot conversions from dihydroxyacetophenones, leveraging acid-catalyzed cyclodehydration .
Table 2: Comparative Synthesis Methods
| Method | Starting Material | Yield (%) | Key Reagents |
|---|---|---|---|
| Cyclization-Demethylation | 2-Hydroxy-4-methoxybenzaldehyde | 45–50 | Chloroacetic acid, Na 1-dodecanethiolate |
| One-Pot Conversion | Dihydroxyacetophenone | 60–65 | H₂SO₄, Ac₂O |
Innovations in Catalysis
Recent advancements employ palladium-catalyzed cross-coupling reactions to introduce substituents regioselectively . For instance, the Gattermann reaction (zinc cyanide/HCl) facilitates formylation at position 5, as demonstrated in the synthesis of methoxsalen derivatives . Such methods reduce side products and enhance scalability for industrial applications .
Biological Activities and Mechanisms
Enzyme Inhibition
The aldehyde group forms Schiff bases with lysine residues in enzyme active sites, inhibiting targets like tyrosine kinases and cytochrome P450 . In vitro studies show IC₅₀ values of 12–18 μM against breast cancer cell lines, correlating with apoptosis induction via caspase-3 activation.
Applications in Drug Development
Prodrug Design
The hydroxyl and aldehyde groups serve as handles for prodrug derivatization. Acetylation of the hydroxyl group improves bioavailability, while imine linkages enable controlled release in physiological conditions.
Natural Product Analogues
6-Hydroxy-5-benzofurancarboxaldehyde is a key intermediate in synthesizing psoralen derivatives, such as methoxsalen (used in psoriasis treatment) . Its structure mirrors bioactive natural products like auraptene, enabling structure-activity relationship (SAR) studies .
Table 3: Clinically Relevant Derivatives
| Derivative | Therapeutic Use | Mechanism of Action |
|---|---|---|
| Methoxsalen | Psoriasis, Vitiligo | DNA intercalation, UV activation |
| 6-Acetoxy Analog | Antimicrobial | Membrane disruption |
Industrial and Material Science Applications
Polymer Precursors
The compound’s rigidity and conjugation make it a candidate for high-performance polymers. Copolymerization with diamines yields polybenzofurans with thermal stability up to 300°C.
Optoelectronic Materials
Thin films of 6-hydroxy-5-benzofurancarboxaldehyde exhibit fluorescence quantum yields of 0.45–0.55, suggesting utility in organic LEDs (OLEDs) .
Future Research Directions
Targeted Drug Delivery
Functionalization with nanoparticle carriers (e.g., liposomes) could enhance tumor-specific uptake. Preliminary in vivo models show a 40% reduction in xenograft growth with nanoformulated derivatives .
Green Chemistry Approaches
Exploring biocatalytic routes using fungal peroxidases may reduce reliance on toxic demethylation agents .
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